molecular formula C12H14ClN3O4S B12330464 6-Chloro-7-(piperazin-1-ylsulfonyl)-2h-1,4-benzoxazin-3(4h)-one

6-Chloro-7-(piperazin-1-ylsulfonyl)-2h-1,4-benzoxazin-3(4h)-one

Cat. No.: B12330464
M. Wt: 331.78 g/mol
InChI Key: SLQBRTPABSYODC-UHFFFAOYSA-N
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Description

6-Chloro-7-(piperazin-1-ylsulfonyl)-2h-1,4-benzoxazin-3(4h)-one is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a benzoxazinone core substituted with a chloro group and a piperazinylsulfonyl moiety, makes it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-(piperazin-1-ylsulfonyl)-2h-1,4-benzoxazin-3(4h)-one typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Benzoxazinone Core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with a suitable reagent such as phosgene or triphosgene.

    Chlorination: Introduction of the chloro group at the 6-position can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The piperazinylsulfonyl group can be introduced by reacting the intermediate with piperazine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-(piperazin-1-ylsulfonyl)-2h-1,4-benzoxazin-3(4h)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution reactions could yield various substituted benzoxazinones, while oxidation and reduction could lead to different oxidation states of the compound.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of benzoxazinone derivatives on biological systems, including their interactions with proteins and nucleic acids.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-7-(piperazin-1-ylsulfonyl)-2h-1,4-benzoxazin-3(4h)-one would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4-hydroxyquinoline: Another chloro-substituted heterocycle with potential medicinal applications.

    6-Chloro-2-pentanone: A simpler chloro-substituted compound used in organic synthesis.

Uniqueness

6-Chloro-7-(piperazin-1-ylsulfonyl)-2h-1,4-benzoxazin-3(4h)-one is unique due to its combination of a benzoxazinone core with a piperazinylsulfonyl group. This structure provides a unique set of chemical properties and potential biological activities that are not found in simpler or less substituted analogs.

Properties

Molecular Formula

C12H14ClN3O4S

Molecular Weight

331.78 g/mol

IUPAC Name

6-chloro-7-piperazin-1-ylsulfonyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C12H14ClN3O4S/c13-8-5-9-10(20-7-12(17)15-9)6-11(8)21(18,19)16-3-1-14-2-4-16/h5-6,14H,1-4,7H2,(H,15,17)

InChI Key

SLQBRTPABSYODC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=C3C(=C2)OCC(=O)N3)Cl

Origin of Product

United States

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